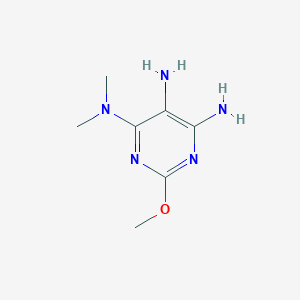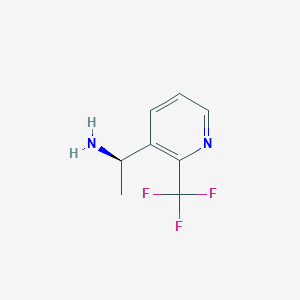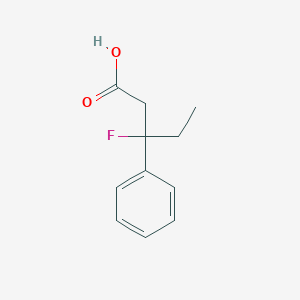
3-(Pyrimidin-4-yl)acrylaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrimidin-4-yl)acrylaldehyde oxime is a chemical compound that features a pyrimidine ring attached to an acrylaldehyde oxime group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-4-yl)acrylaldehyde oxime typically involves the reaction of pyrimidine derivatives with acrylaldehyde oxime under specific conditions. One common method involves the use of a base-catalyzed reaction where pyrimidine-4-carbaldehyde is reacted with hydroxylamine to form the oxime derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Pyrimidin-4-yl)acrylaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
3-(Pyrimidin-4-yl)acrylaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Pyrimidin-4-yl)acrylaldehyde oxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved would depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
3-(Pyrimidin-4-yl)oxazolidin-2-one: Another pyrimidine derivative with potential biological activity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their inhibitory activity against protein kinase B (Akt).
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their anticancer and antimicrobial properties.
Uniqueness
3-(Pyrimidin-4-yl)acrylaldehyde oxime is unique due to its specific combination of a pyrimidine ring and an acrylaldehyde oxime group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
(NE)-N-[(E)-3-pyrimidin-4-ylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C7H7N3O/c11-10-4-1-2-7-3-5-8-6-9-7/h1-6,11H/b2-1+,10-4+ |
InChIキー |
VIIWPENAXWINRZ-LHXYKGTRSA-N |
異性体SMILES |
C1=CN=CN=C1/C=C/C=N/O |
正規SMILES |
C1=CN=CN=C1C=CC=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)





![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)

![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)





